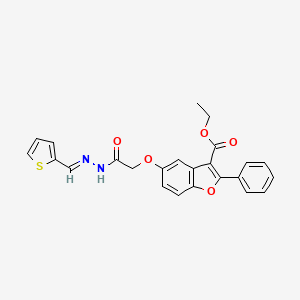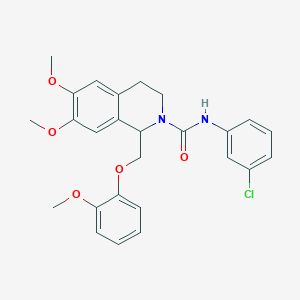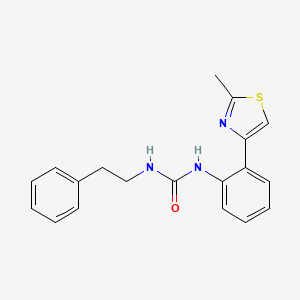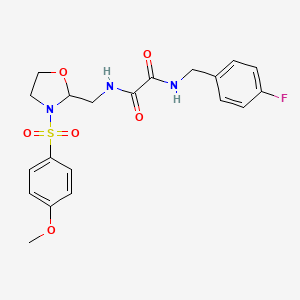
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound characterized by a complex structure involving isoquinoline, azetidine, and sulfonyl phenyl groups. Its distinct molecular framework makes it a subject of interest in various scientific domains, particularly in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:
Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.
Subsequent reactions to attach the sulfonyl phenyl group.
Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial synthesis might involve:
Large-scale reactors with automated temperature and pressure controls.
Use of advanced catalytic systems to enhance yield and selectivity.
Purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.
Reduction: Hydrogenation reactions to modify functional groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation products might include ketones or carboxylic acids.
Reduction typically leads to the formation of amines or alcohols.
Substitution reactions can yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studying enzyme interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
This compound's mechanism of action can involve:
Binding to specific molecular targets like enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.
Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Structurally related compounds include 3,4-dihydroisoquinoline derivatives, azetidine-containing molecules, and sulfonyl-substituted phenyl compounds.
Uniqueness: The combination of the isoquinoline, azetidine, and sulfonyl phenyl groups provides unique chemical properties, offering distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOFISGRPIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2548127.png)
![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)




![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)



![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
